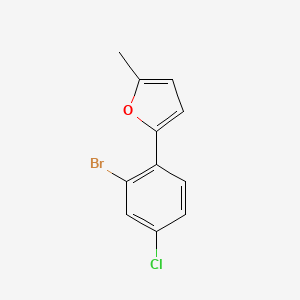
2-(2-Bromo-4-chlorophenyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-chlorophenyl)-5-methylfuran is an organic compound that belongs to the class of halogenated aromatic compounds It features a furan ring substituted with a 2-bromo-4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-5-methylfuran typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 5-methylfuran using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like distillation and recrystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-5-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized furan compounds.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-5-methylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-5-methylfuran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. Molecular docking studies and computational modeling are often used to predict and analyze these interactions, providing insights into the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenyl-2-bromobutanoate: This compound features a similar halogenated phenyl group but with different substituents on the furan ring.
4-Bromo-2-chlorophenol: Another halogenated aromatic compound with a similar structure but different functional groups.
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride: A related compound with a sulfonyl chloride group instead of a furan ring.
Uniqueness
2-(2-Bromo-4-chlorophenyl)-5-methylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8BrClO |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-5-methylfuran |
InChI |
InChI=1S/C11H8BrClO/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,1H3 |
InChI Key |
BCYFGUNOGCPPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


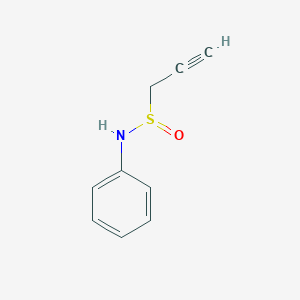
![4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14127283.png)
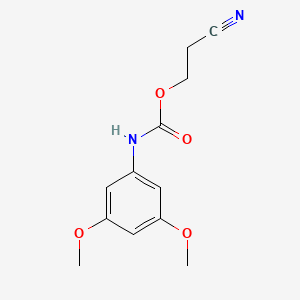


![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)


![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
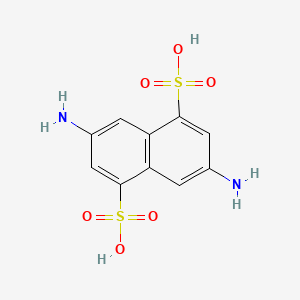
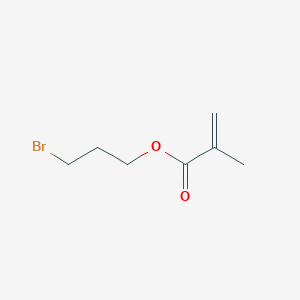
![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
